molecular formula C24H32ClFO5 B1672593 Halcinonide CAS No. 3093-35-4

Halcinonide

Cat. No. B1672593
CAS RN: 3093-35-4
M. Wt: 454.9634
InChI Key: MUQNGPZZQDCDFT-DGRLEXMWSA-N
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Description

Halcinonide is a corticosteroid used for the management and symptomatic relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is a cortisone-like medicine or steroid, available only with a doctor’s prescription .


Synthesis Analysis

A study has been conducted to expose halcinonide to different stress conditions and understand its stability behavior . An HPLC method was developed for the separation of halcinonide and its degradation products . LC–Q-TOF/MS/MS studies were conducted on halcinonide, which led to the identification of degraded products using optimized mass parameters .


Molecular Structure Analysis

Halcinonide has a molecular formula of C24H32ClFO5 and a molecular weight of 455.0 g/mol . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives .


Chemical Reactions Analysis

Halcinonide was exposed to different stress conditions to understand its stability behavior . The study identified major stress degradation products of halcinonide by liquid chromatography–high‐resolution mass spectrometry .


Physical And Chemical Properties Analysis

Halcinonide has a molecular formula of C24H32ClFO5 and a molecular weight of 455.0 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Encapsulation Efficiency and In Vitro Drug Permeation

A study by Lopes et al. (2017) developed a simple and quick analytical method to quantify the amount of Halcinonide encapsulated into lipid nanoparticles, including polymeric lipid-core nanoparticles and solid lipid nanoparticles. The encapsulation efficiency of Halcinonide in nanoparticles was found to be greater than 99%, and the in vitro drug permeation study indicated that less than 9% of the drug permeated through the membrane, suggesting a nanoparticle reservoir effect. This effect could potentially reduce the toxic systemic effects of Halcinonide, demonstrating its application in creating safer topical formulations (Lopes et al., 2017).

Absorption Kinetics in Stratum Corneum

Research by Draelos (2015) compared the absorption kinetics of cream formulations of fluocinonide and Halcinonide in the stratum corneum within a 9-hour period following application. The study utilized a dermal tape-stripping protocol to quantify corticosteroid concentration and demonstrated the immediate absorption of Halcinonide into the stratum corneum within 1 hour of application, followed by a sustained release. This underscores Halcinonide's potential in providing effective and prolonged delivery for treating skin conditions (Draelos, 2015).

Biphasic Release Mechanism

Another study by Draelos (2015) evaluated the biphasic release of Halcinonide from a unique cream base, demonstrating that Halcinonide exists in two phases—a solution phase for immediate release and a suspension phase for delayed release. This biphasic release into the skin offers a sustained therapeutic effect, which is crucial for the management of dermatological conditions (Draelos, 2015).

Reduction of Intraperitoneal Adhesions

Zhang et al. (2002) explored the use of topical application of Halcinonide cream to reduce the severity and incidence of intraperitoneal adhesions in a rat model. The study found that painting Halcinonide cream directly on the damaged surface of the cecum significantly decreased mean adhesion scores and adhesion incidence, suggesting its potential application in preventing peritoneal adhesion formation following surgical procedures (Zhang et al., 2002).

Safety And Hazards

Halcinonide is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNGPZZQDCDFT-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045375
Record name Halcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism of action of topical corticosteroids is unclear. However they possess anti-inflammatory, antipruritic, and vasoconstrictive actions. New research indicates that halcinonide activates MBP (myelin basic protein) expression via smoothened receptor activation. This finding suggests that halcinonide could be used in the treatment of multiple sclerosis therapy as an alternative to Dexamethasone or Methylprednisolone.
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
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Product Name

Halcinonide

CAS RN

3093-35-4
Record name Halcinonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3093-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Halcinonide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
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Record name Halcinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halcinonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALCINONIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

276-277
Record name Halcinonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06786
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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